![molecular formula C28H32O6 B14296373 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid CAS No. 112752-90-6](/img/structure/B14296373.png)
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a phenolic structure, which is known for its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions, such as aldol condensation, to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or nickel, can facilitate the hydrogenation steps, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism by which 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid exerts its effects involves interactions with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxybenzoic acid
Uniqueness
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid stands out due to its unique structure, which combines multiple phenolic groups with a butenyl chain. This configuration enhances its reactivity and potential biological activities compared to simpler phenolic compounds.
Propiedades
Número CAS |
112752-90-6 |
|---|---|
Fórmula molecular |
C28H32O6 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid |
InChI |
InChI=1S/C22H20O2.2C3H6O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18;2*1-2-3(4)5/h3-15,23-24H,2H2,1H3;2*2H2,1H3,(H,4,5) |
Clave InChI |
MREXGUXVYLHSCV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3.CCC(=O)O.CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


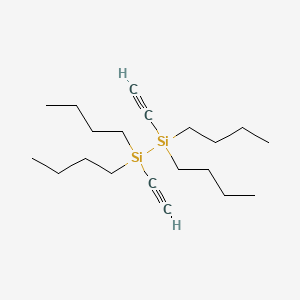
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
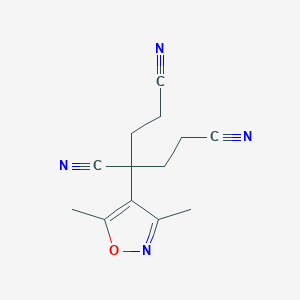
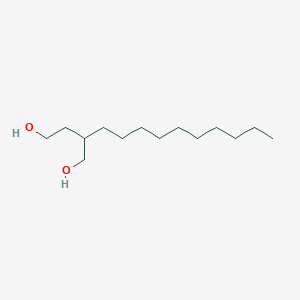
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
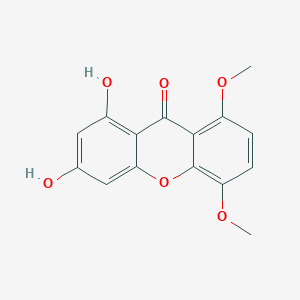
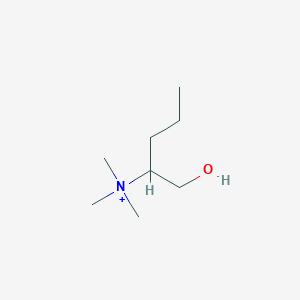
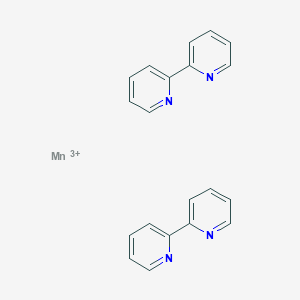
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
